molecular formula C20H35BO3Si B2685791 4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester CAS No. 955930-05-9

4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester

Cat. No.: B2685791
CAS No.: 955930-05-9
M. Wt: 362.39
InChI Key: MRMRYJGLIBKXFT-UHFFFAOYSA-N
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Description

4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

    Target of Action

    Boronic acids and their esters are often used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions

    Mode of Action

    In a Suzuki-Miyaura cross-coupling reaction, the boronic acid or ester compound acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic halide in the presence of a palladium catalyst .

Preparation Methods

The synthesis of 4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester typically involves the reaction of 4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane and may require heating to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Properties

IUPAC Name

tert-butyl-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35BO3Si/c1-14-12-16(22-25(10,11)18(3,4)5)13-15(2)17(14)21-23-19(6,7)20(8,9)24-21/h12-13H,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMRYJGLIBKXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35BO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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